molecular formula C31H34N8O4 B12342815 2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile

2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile

Cat. No.: B12342815
M. Wt: 582.7 g/mol
InChI Key: PTRNLSSISXFVFP-FKDZAPPDSA-N
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Description

2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science

Preparation Methods

The synthesis of 2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as flow microreactor systems .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple nitrogen atoms and aromatic rings makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting the nitrile or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the diazinan structure, using reagents like halides or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.

    Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug discovery and development.

    Industry: Its unique properties may be leveraged in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular

Properties

Molecular Formula

C31H34N8O4

Molecular Weight

582.7 g/mol

IUPAC Name

2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile

InChI

InChI=1S/C31H34N8O4/c1-35-28(40)14-26(38(30(35)42)18-23-10-5-3-8-21(23)16-32)34-25-12-7-13-37(20-25)27-15-29(41)36(2)31(43)39(27)19-24-11-6-4-9-22(24)17-33/h3-6,8-11,25-27,34H,7,12-15,18-20H2,1-2H3/t25-,26?,27?/m1/s1

InChI Key

PTRNLSSISXFVFP-FKDZAPPDSA-N

Isomeric SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N[C@@H]3CCCN(C3)C4CC(=O)N(C(=O)N4CC5=CC=CC=C5C#N)C

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)NC3CCCN(C3)C4CC(=O)N(C(=O)N4CC5=CC=CC=C5C#N)C

Origin of Product

United States

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